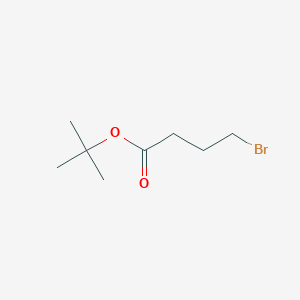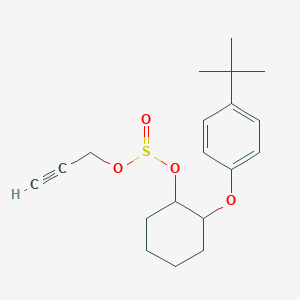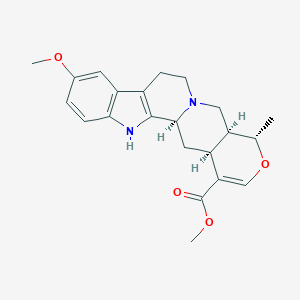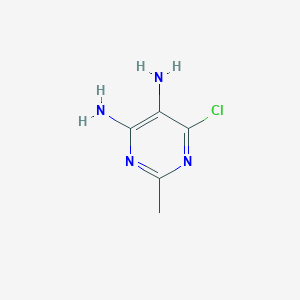
4-Bromobutirato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-bromobutanoate is an organic compound with the chemical formula C8H15BrO2. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
Tert-butyl 4-bromobutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used as a monomer or co-monomer in the production of polymers and copolymers.
Biological Studies: The compound is used in the synthesis of biologically active molecules for research in medicinal chemistry.
Mecanismo De Acción
Target of Action
Tert-butyl 4-bromobutanoate is an organic compound that is primarily used as a reagent in various chemical reactions . It is postulated to function as an alkylating agent , thereby facilitating the addition of an alkyl group to molecules .
Mode of Action
As an alkylating agent, Tert-butyl 4-bromobutanoate interacts with its targets by donating an alkyl group . This transformative process results in alterations to the structure and function of the molecule , thereby yielding a spectrum of potential biological impacts .
Result of Action
The molecular and cellular effects of Tert-butyl 4-bromobutanoate’s action would largely depend on the specific molecules it interacts with. As an alkylating agent, it has the potential to alter the structure and function of these molecules .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-bromobutanoate is mainly used as a solvent and can be used in coatings, inks, adhesives, and other fields . It can also be used as a polymerization initiator
Temporal Effects in Laboratory Settings
Tert-butyl 4-bromobutanoate is recommended to be stored at room temperature in a cool and dark place
Métodos De Preparación
The synthesis of tert-butyl 4-bromobutanoate typically involves the esterification of 4-bromobutyric acid with tert-butanol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The steps are as follows :
- Mix 4-bromobutyric acid and tert-butanol in an appropriate molar ratio.
- Add a catalyst, such as sulfuric acid, to facilitate the esterification reaction.
- Heat the mixture under reflux conditions to promote the reaction.
- After the reaction is complete, the product is purified by distillation and recrystallization.
Análisis De Reacciones Químicas
Tert-butyl 4-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to form 4-bromobutyric acid and tert-butanol in the presence of an acid or base.
Comparación Con Compuestos Similares
Tert-butyl 4-bromobutanoate can be compared with other similar compounds, such as:
4-Bromobutyric Acid: Unlike tert-butyl 4-bromobutanoate, 4-bromobutyric acid is not an ester and has different reactivity and applications.
Tert-butyl 4-chlorobutanoate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Methyl 4-bromobutanoate: This compound has a methyl ester group instead of a tert-butyl ester group, leading to differences in steric hindrance and reactivity.
Tert-butyl 4-bromobutanoate stands out due to its unique combination of a tert-butyl ester group and a bromine atom, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZRYIJNHAIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911796 | |
| Record name | tert-Butyl 4-bromobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110661-91-1, 110611-91-1 | |
| Record name | 1,1-Dimethylethyl 4-bromobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110661-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobutyric acid-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dibenzo[a,e]pyrene](/img/structure/B33199.png)



![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)



![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

